![molecular formula C8H18ClNSi B13492487 8-Aza-5-silaspiro[4.5]decane hydrochloride](/img/structure/B13492487.png)
8-Aza-5-silaspiro[4.5]decane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Aza-5-silaspiro[45]decane hydrochloride is a unique compound characterized by its spirocyclic structure, which includes both nitrogen and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Aza-5-silaspiro[4.5]decane hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under specific conditions to ensure the formation of the desired spirocyclic structure . The process can be optimized to achieve higher yields by conducting the reaction in tetrahydrofuran (THF) without isolating intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Aza-5-silaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the nitrogen or silicon atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-Aza-5-silaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Aza-5-silaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The nitrogen and silicon atoms in the spirocyclic structure can form bonds with various biological molecules, influencing their activity. This compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
8-Aza-5-azoniaspiro[4.5]decane: Similar spirocyclic structure but with different substituents.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spirocyclic structure.
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane: Contains a pyrimidine ring, used as a reference standard in pharmaceutical testing.
Uniqueness
8-Aza-5-silaspiro[4.5]decane hydrochloride is unique due to the presence of both nitrogen and silicon atoms in its spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C8H18ClNSi |
|---|---|
Molecular Weight |
191.77 g/mol |
IUPAC Name |
8-aza-5-silaspiro[4.5]decane;hydrochloride |
InChI |
InChI=1S/C8H17NSi.ClH/c1-2-6-10(5-1)7-3-9-4-8-10;/h9H,1-8H2;1H |
InChI Key |
RTFFBFSCNQNHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si]2(C1)CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
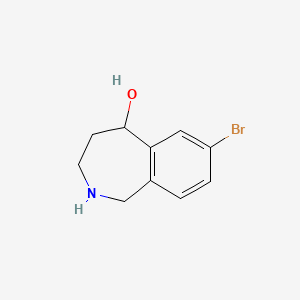

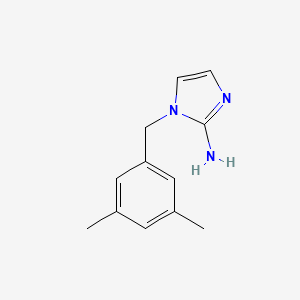
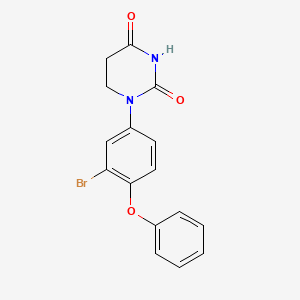
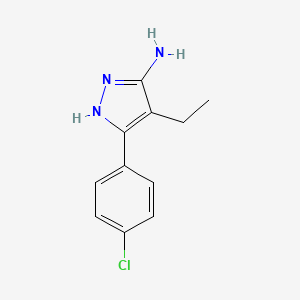

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)

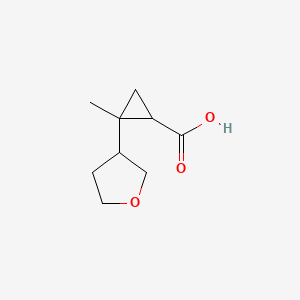
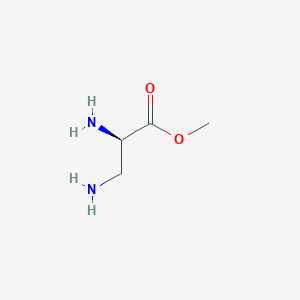

![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492490.png)

